molecular formula C9H13ClN2O3 B2492484 (2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride CAS No. 2059909-28-1

(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride

Cat. No. B2492484
CAS RN: 2059909-28-1
M. Wt: 232.66
InChI Key: FZSYMSWPQKNDHX-ZJLYAJKPSA-N
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Description

(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, also known as L-Homocarnosine hydrochloride, is a dipeptide consisting of beta-alanine and histidine. It is an important molecule in the field of neuroscience and has been widely studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride is not fully understood. However, it is thought to act as an antioxidant and a neurotransmitter modulator. It has been shown to increase the levels of glutathione, an important antioxidant, in the brain. It can also modulate the activity of various neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride has been shown to have various biochemical and physiological effects. It can enhance the activity of various enzymes such as superoxide dismutase and catalase, which are important in protecting cells from oxidative damage. It can also increase the levels of various neurotransmitters such as dopamine and acetylcholine, which are important in cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using (2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride in lab experiments is its neuroprotective effects. It can protect cells from oxidative damage and can enhance cognitive function. Additionally, it is a relatively stable molecule and can be easily synthesized and purified. However, one limitation of using this molecule is its high cost. It is also not widely available and may require specialized equipment and expertise to synthesize and purify.

Future Directions

There are several future directions for the study of (2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride. One direction is to further investigate its potential therapeutic applications in neurological disorders. It can be studied in animal models to determine its efficacy and safety. Additionally, its potential use as a biomarker for certain neurological disorders can be further explored. Another direction is to investigate its potential use in other fields such as sports medicine and aging. Overall, the study of (2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride has the potential to lead to new treatments and diagnostic tools for various neurological disorders.

Synthesis Methods

(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride can be synthesized by reacting histidine and beta-alanine in the presence of a coupling agent. The resulting dipeptide can then be purified and converted into its hydrochloride salt form. The purity of the final product can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can enhance cognitive function. Additionally, it has been studied for its potential use as a biomarker for certain neurological disorders.

properties

IUPAC Name

(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)6-2-1-5-14-7(6)8-10-3-4-11-8;/h3-4,6-7H,1-2,5H2,(H,10,11)(H,12,13);1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSYMSWPQKNDHX-ZJLYAJKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2=NC=CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](OC1)C2=NC=CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-2-(1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride

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